molecular formula C11H14O4 B192394 Sinapyl alcohol CAS No. 537-33-7

Sinapyl alcohol

Cat. No.: B192394
CAS No.: 537-33-7
M. Wt: 210.23 g/mol
InChI Key: LZFOPEXOUVTGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sinapyl alcohol (IUPAC: 4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol; CAS: 537-33-7) is a monolignol, a key monomer in lignin biosynthesis. Its molecular formula is C₁₁H₁₄O₄, featuring a phenolic ring with two methoxy (-OCH₃) groups at positions 3 and 5 and a hydroxyl (-OH) group at position 4 (Fig. 1). The side chain comprises a propenol group (-CH₂-CHOH-CH₂OH), which undergoes radical-mediated polymerization to form syringyl (S) units in lignin .

Preparation Methods

Chemical Reduction Methods

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) in ethyl acetate is a widely used method for reducing sinapaldehyde to sinapyl alcohol. This approach, optimized by Ludley and Ralph, involves dissolving sinapaldehyde in ethyl acetate and adding NaBH₄ at room temperature. The reaction completes within 6.5 hours, yielding pale yellow crystals after crystallization with methylene chloride/petroleum ether . Advantages include:

  • High yield : Near-quantitative conversion (95–98%) without requiring chromatography .

  • Simplicity : Commercially available starting materials and minimal purification steps .

A comparative analysis (Table 1) underscores its efficiency over traditional methods requiring protected intermediates.

Table 1: Sodium Borohydride Reduction Protocol

ParameterDetails
SubstrateSinapaldehyde
SolventEthyl acetate
Reducing AgentNaBH₄ (2.5 equiv)
Reaction Time6.5 hours
Yield95–98%
PurificationCrystallization (methylene chloride/petroleum ether)

Borohydride Exchange Resin (BER) Method

Amberlite IRA-400 borohydride exchange resin in methanol offers regioselective reduction of sinapaldehyde. This method, developed by Quideau and Ralph, avoids side reactions by immobilizing borohydride ions on a resin, enabling easy separation post-reaction . Key features:

  • Regioselectivity : Exclusive 1,2-reduction of the α,β-unsaturated aldehyde .

  • Practicality : Ideal for researchers lacking synthetic expertise due to straightforward setup .

Table 2: BER Method Parameters

ParameterDetails
SubstrateSinapaldehyde
ResinAmberlite IRA-400 (BH₄⁻ form)
SolventMethanol
Reaction Time24 hours
Yield90–92%
PurificationFiltration and solvent evaporation

Diisobutylaluminium Hydride (DIBAL-H) Reduction

DIBAL-H selectively reduces sinapaldehyde esters to this compound in anhydrous conditions. This method, though less common, avoids over-reduction by leveraging DIBAL-H’s affinity for esters over aldehydes . For example, sinapyl acetate treated with DIBAL-H in tetrahydrofuran at −78°C yields this compound with >85% efficiency .

Enzymatic Biosynthesis

Cinnamyl Alcohol Dehydrogenase (CAD) and this compound Dehydrogenase (SAD)

CAD and SAD catalyze the final step in monolignol biosynthesis, reducing sinapaldehyde to this compound using NADPH. Structural studies of Populus tremuloides SAD reveal a conserved active site with Asp-48 and Lys-53 critical for binding the aldehyde group . Key findings:

  • Substrate specificity : SAD shows 10-fold higher activity toward sinapaldehyde than coniferaldehyde .

  • Kinetic parameters : Kₘ = 12 μM for sinapaldehyde, kₐₜ = 0.45 s⁻¹ .

Table 3: Enzymatic Reduction Using SAD

ParameterDetails
EnzymeThis compound dehydrogenase (SAD)
SourcePopulus tremuloides (aspen)
CofactorNADPH
pH Optimum6.5–7.0
YieldQuantitative (in vivo)

Horseradish Peroxidase (HRP)-Mediated Polymerization

HRP-H₂O₂ systems initiate this compound polymerization, mimicking lignin formation. Capillary zone electrophoresis studies show pH-dependent dimer formation, with neutral conditions favoring β-O-4 linkages . This method is pivotal for studying lignin’s macromolecular architecture.

Genetic and Metabolic Engineering

Overexpression of PtSAD in Aspen

The PtSAD gene in Populus tremuloides encodes SAD, which is specific to syringyl lignin biosynthesis. Overexpression increases this compound production by 40%, altering lignin composition without affecting plant growth . Applications include bioengineering plants for biofuel-compatible lignin.

Suppression of Competing Pathways

Downregulating caffeic acid O-methyltransferase (COMT) in Arabidopsis redirects flux toward this compound, increasing its pool by 30% . However, this approach risks lignin heterogeneity, necessitating precise metabolic control.

Emerging Techniques

Isotopic Labeling with this compound-d₃

Deuterated this compound (this compound-d₃) is synthesized by replacing methoxy group hydrogens with deuterium using D₂O and acid catalysis . This tracer aids metabolic studies, elucidating lignin deposition dynamics in real-time .

Table 4: Isotopic Labeling Protocol

ParameterDetails
Starting MaterialThis compound
Deuterium SourceD₂O
CatalystHCl (0.1 M)
Reaction Time48 hours
Purity>99% (by NMR)

Chemical Reactions Analysis

Types of Reactions: Sinapyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

Sinapyl alcohol has been studied for its anti-inflammatory and antinociceptive properties. Research indicates that it can inhibit increased vascular permeability and reduce edema in animal models.

  • Case Study: Anti-inflammatory Effects
    • A study evaluated this compound's effects on vascular permeability induced by acetic acid and paw edema caused by carrageenan. Doses of 20 and 30 mg/kg/day were administered orally to mice and rats, respectively. Results showed significant inhibition of edema and reduced production of inflammatory mediators such as nitric oxide and prostaglandin E2 in macrophages .
Parameter Control Group This compound (20 mg/kg) This compound (30 mg/kg)
Vascular permeability (mm)1.50.80.5
Paw edema (mm)3.01.51.0
NO production (µM)1042

Biochemical Research

This compound serves as a critical component in biochemical studies focused on lignin biosynthesis. It is involved in the formation of syringyl lignins and sinapate derivatives through methylation processes.

  • Case Study: Lignin Biosynthesis
    • Research has shown that this compound is integral to the formation of lignin polymers in plants, influencing their structural integrity and resistance to pathogens . The understanding of its role can lead to advancements in agricultural biotechnology aimed at improving crop resilience.

Material Science

In material science, this compound is explored for its potential in developing bio-based materials due to its role as a monolignol.

  • Research Insights
    • This compound can be polymerized to form lignin-based materials, which are eco-friendly alternatives to petroleum-based plastics. Studies indicate that these materials possess favorable mechanical properties and biodegradability, making them suitable for sustainable applications .

Analytical Chemistry

This compound has been utilized in high-performance liquid chromatography (HPLC) methods for separating and quantifying phenolic compounds.

  • Case Study: HPLC Method Development
    • A novel HPLC method was developed for simultaneous measurement of this compound alongside coniferyl alcohol using a C18 column with methanol-water as the mobile phase. This method enhances the accuracy of phenolic compound analysis in plant extracts .
HPLC Parameters Value
Column TypeC18
Mobile PhaseMethanol/Water
Flow Rate0.4-0.7 mL/min
Detection Wavelength275 nm
Analysis Time70 min

Comparison with Similar Compounds

Key Sources :

  • Isolated from plants like Trachycarpus fortunei () and Euryale ferox ().
  • Synthesized in lignifying tissues of angiosperms (hardwoods) and some grasses .

Structural and Functional Comparison with Related Monolignols

Structural Features

Compound Structure Key Functional Groups
Sinapyl alcohol 4-hydroxy-3,5-dimethoxycinnamyl alcohol 2 × -OCH₃, 1 × -OH, propenol side chain
Coniferyl alcohol 4-hydroxy-3-methoxycinnamyl alcohol 1 × -OCH₃, 1 × -OH, propenol side chain
p-Coumaryl alcohol 4-hydroxycinnamyl alcohol 1 × -OH, propenol side chain
Cinnamyl alcohol Cinnamyl alcohol (no phenolic -OH) Propenol side chain, no ring substituents

Structural Implications :

  • Methoxy Groups : Sinapyl’s dual methoxy groups enhance steric hindrance and electronic effects, reducing oxidative coupling rates compared to coniferyl alcohol .
  • Phenolic -OH: Absent in cinnamyl alcohol, this group in sinapyl, coniferyl, and p-coumaryl alcohols enables radical formation during lignin polymerization .

Chemical Reactivity and Stability

Pyrolysis Behavior ():

  • Sinapyl vs. Coniferyl Alcohol : Both produce similar pyrolysates (e.g., syringol and coniferyl alcohol derivatives), but sinapyl’s methoxy groups stabilize intermediates, reducing char formation.
  • p-Coumaryl Alcohol : Lacks methoxy groups, leading to side-chain fragmentation (loss of C1/C2 carbons).
  • Cinnamyl Alcohol: High recovery (~40%) under pyrolysis due to absence of phenolic -OH, limiting radical-driven degradation.

Industrial Use :

  • Laccase Mediator Systems: this compound acts as a natural mediator in pulp bleaching but underperforms synthetic violuric acid due to phenoxyl radical formation, which fails to reduce hexenuronic acid (HexA) .

Biological Activity

Sinapyl alcohol, a phenolic compound derived from lignin precursors, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and metabolic properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound (C₁₈H₁₈O₃) is a monolignol that serves as a building block for lignin biosynthesis in plants. Its structure features a phenolic group that contributes to its biological activities.

Anti-Inflammatory and Antinociceptive Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory and antinociceptive properties. A study evaluated its effects in animal models, revealing the following key findings:

  • Dosage and Administration : this compound was administered at doses of 20 and 30 mg/kg/day orally.
  • Results :
    • It inhibited increased vascular permeability induced by acetic acid in mice.
    • It reduced acute paw edema caused by carrageenan in rats more effectively than its precursor, syringin.
    • In analgesic assessments using the acetic acid-induced writhing test and hot plate test, this compound showed greater potency compared to syringin.
    • This compound also inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting a mechanism involving the downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) expression levels .

Cytotoxicity Studies

This compound derivatives have been isolated from various plant sources, such as Dichrocephala benthamii. These derivatives were tested for cytotoxic effects against cancer cell lines:

CompoundIC50 (μM)
Dichrocephols A14.8
Dichrocephols B51.6
Dichrocephols C81.6

The results indicate moderate cytotoxicity against HeLa cells, with the most potent derivative being Dichrocephol A .

Metabolic Pathways

Recent studies have elucidated the metabolic pathways involving this compound, particularly in microorganisms capable of lignin degradation. For instance, Xanthomonas citri has been shown to metabolize this compound through specific enzymatic pathways:

  • Catabolic Pathway : The initial step involves aryl alcohol dehydrogenases converting this compound into sinapaldehyde, followed by further transformations into central carbon metabolites.
  • Toxicity Assessment : Experiments indicated that high concentrations of aromatic compounds, including this compound, could inhibit microbial growth, suggesting potential toxicity at elevated levels .

Case Studies

  • Anti-inflammatory Activity : A study highlighted the significant reduction of inflammatory markers in mice treated with this compound compared to control groups. The mechanism was linked to its ability to modulate immune responses.
  • Cytotoxic Effects : Research involving the isolation of this compound derivatives from Dichrocephala benthamii demonstrated their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Microbial Metabolism : Investigations into Xanthomonas citri revealed that this compound serves as a carbon source while also influencing bacterial motility and chemotaxis towards lignin-related compounds.

Q & A

Basic Research Questions

Q. What is the role of sinapyl alcohol in lignin biosynthesis, and how can its distribution in plant tissues be experimentally quantified?

this compound is a monolignol critical for synthesizing syringyl (S) lignin units, predominantly in angiosperms. To quantify its distribution in plant tissues, researchers often employ small-scale thermogravimetric analysis (TGA) combined with high-performance liquid chromatography (HPLC). For example, in poplar differentiating xylem, this compound content peaks in cells with ceasing cell wall formation and decreases toward the annual ring boundary, correlating with lignification progression . Tissue-specific extraction protocols (e.g., microtome sectioning coupled with methanol-water extraction) are recommended to minimize degradation.

Q. What safety precautions are essential when handling this compound in laboratory settings?

this compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicant (Category 3). Researchers must use nitrile gloves, safety goggles, and lab coats to avoid direct contact. Work should be conducted in a fume hood to prevent inhalation of dust, and spills must be contained using inert absorbents (e.g., vermiculite). Emergency procedures include flushing eyes/skin with water for 15 minutes and avoiding induced vomiting if ingested .

Q. How can nuclear magnetic resonance (NMR) spectroscopy differentiate this compound from structurally similar monolignols?

Two-dimensional heteronuclear single-quantum coherence (HSQC) NMR is effective for distinguishing this compound from coniferyl or p-coumaryl alcohol. Key signals include:

  • This compound : C1β-H1β correlations at δC/δH 97–105/4.7–5.2 ppm for β-glycosides.
  • Syringyl lignin-carbohydrate complexes : Distinct cross-peaks near δC/δH 85–90/4.3–4.5 ppm for phenyl glycoside linkages . Comparative analysis with synthetic monolignol glycosides is recommended to validate assignments.

Advanced Research Questions

Q. Why do biomimetic oxidations of this compound yield fewer β-O-4 structures compared to its acetylated derivative?

Ag₂O oxidation of this compound produces β-O-4-coupled dimers (32% yield) and β-β dimers (3%), while sinapyl acetate yields 66% β-O-4 structures. Density functional theory (DFT) calculations reveal that the γ-acetyl group reduces the negative charge at Cβ, minimizing Coulombic repulsion between Cβ and O4 in radical intermediates. This stabilizes the transition state for β-O-4 coupling . Researchers should replicate these conditions (e.g., anhydrous DMSO, 25°C) and validate results using mass spectrometry (MS) and ¹³C NMR.

Q. How do peroxidases like SyPO and horseradish peroxidase (HRP) differ in their ability to polymerize this compound?

SyPO, isolated from poplar callus, uniquely binds this compound oligomers via surface plasmon resonance (SPR)-confirmed interactions, enabling dehydrogenative polymerization. In contrast, HRP requires coniferyl alcohol co-substrates for this compound oxidation and cannot produce high-molecular-weight polymers. Kinetic assays (e.g., oxygen consumption rates) and gel permeation chromatography (GPC) are critical for comparing enzymatic efficiency .

Q. What methodological challenges arise when reconciling contradictory data on this compound detection in plant specimens?

Discrepancies, such as the absence of this compound in some poplar xylem samples , may stem from extraction artifacts (e.g., oxidation during milling) or tissue-specific expression. To address this, researchers should:

  • Use fresh, flash-frozen tissues to prevent enzymatic degradation.
  • Spike samples with deuterated this compound as an internal standard for LC-MS quantification.
  • Validate detection limits via calibration curves spanning 0.1–100 µM .

Q. How can lignin-carbohydrate complexes (LCCs) involving this compound be structurally characterized?

Enzymatic digestion (e.g., cellulase/xylanase treatment) followed by HSQC NMR can identify phenyl glycoside-type LCCs. For example, this compound β-xyloside in Eucalyptus globulus residues shows correlations near δC/δH 85/4.3 ppm, matching synthetic analogs. Complementary methods like matrix-assisted laser desorption/ionization (MALDI)-TOF MS are advised for oligomer profiling .

Q. Methodological Recommendations

  • Experimental Design : Include negative controls (e.g., heat-inactivated enzymes) in polymerization assays to confirm peroxidase specificity .
  • Data Interpretation : Use computational tools (e.g., Gaussian for DFT) to model radical coupling pathways when mechanistic data are conflicting .
  • Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR + MS) to address detection variability .

Properties

IUPAC Name

4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFOPEXOUVTGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895025
Record name 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-33-7
Record name Sinapyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinapyl alcohol
Reactant of Route 2
Sinapyl alcohol
Reactant of Route 3
Sinapyl alcohol
Reactant of Route 4
Sinapyl alcohol
Reactant of Route 5
Reactant of Route 5
Sinapyl alcohol
Reactant of Route 6
Sinapyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.